Ethyl azetidine-3-carboxylate
Overview
Description
Ethyl azetidine-3-carboxylate: is a heterocyclic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing rings that exhibit significant strain due to their small ring size. This strain imparts unique reactivity to azetidines, making them valuable intermediates in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Ring Opening of Aziridines: One common method involves the nucleophilic ring opening of aziridines, followed by cyclization to form the azetidine ring.
Metal-Catalyzed Synthesis: Another approach is the metal-catalyzed synthesis of azetidines, which can involve palladium-catalyzed cross-coupling reactions.
Organocatalysis: Organocatalytic methods have also been developed for the synthesis of azetidines, providing a more environmentally friendly approach.
Industrial Production Methods: Industrial production methods for ethyl azetidine-3-carboxylate typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized using various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Chemistry: Ethyl azetidine-3-carboxylate is used as a building block in the synthesis of various heterocyclic compounds. Its strained ring system makes it a valuable intermediate for the construction of more complex molecules .
Biology: In biological research, this compound is studied for its potential as a scaffold in drug design. Its unique structure allows for the exploration of new pharmacophores .
Medicine: Medicinal chemistry applications include the development of new therapeutic agents. Azetidine derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various chemical processes .
Mechanism of Action
The mechanism of action of ethyl azetidine-3-carboxylate involves its interaction with specific molecular targets. The strained ring system of azetidines allows for unique binding interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Azetidine-3-carboxylic acid: A closely related compound with similar reactivity and applications.
3-Azidoazetidine-3-carboxylate: Another derivative with distinct chemical properties and uses.
3-(4-Oxymethylphenyl)azetidine-3-carboxylic acid: A conformationally constrained analogue of β-proline.
Uniqueness: Ethyl azetidine-3-carboxylate stands out due to its ethyl ester group, which imparts different solubility and reactivity characteristics compared to its analogues. This makes it particularly useful in specific synthetic and medicinal applications .
Properties
IUPAC Name |
ethyl azetidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-9-6(8)5-3-7-4-5/h5,7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXMEUUHZBOBGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617275 | |
Record name | Ethyl azetidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
791775-01-4 | |
Record name | Ethyl azetidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.